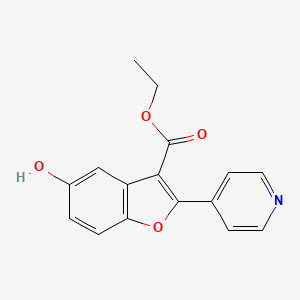
Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18073915 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of MFCD18073915 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure consistent quality and yield. The preparation method is designed to be simple and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
MFCD18073915 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce different derivatives .
Scientific Research Applications
MFCD18073915 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways. In biology, it has been explored for its potential as a biochemical probe and in drug development. In medicine, MFCD18073915 is being investigated for its therapeutic properties and potential use in treating various diseases. Industrial applications include its use in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of MFCD18073915 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD18073915 can be compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or functional groups. For example, compounds with similar reactivity or stability can be used as benchmarks to evaluate the performance of MFCD18073915. This comparison helps in understanding the advantages and limitations of MFCD18073915 in various applications .
Conclusion
MFCD18073915 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield new insights and innovations in various fields.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-pyridin-4-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)14-12-9-11(18)3-4-13(12)21-15(14)10-5-7-17-8-6-10/h3-9,18H,2H2,1H3 |
InChI Key |
AESUIZSVYKUATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















